8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one
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Description
8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one, also known as HBU-2112, is a synthetic compound that belongs to the spirocyclic class of molecules. It is a potential drug candidate that has been extensively studied for its therapeutic potential in various diseases.
Scientific Research Applications
CCR8 Antagonists
Compounds like 8-(3-hydroxybenzyl)-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists, showing potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).
Synthesis and Chemical Analysis
These compounds have been synthesized and analyzed for their structure and properties. For instance, 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones have been synthesized and characterized using various techniques, including UV, IR, NMR, mass, and elemental analysis (Ahmed et al., 2012).
Antihypertensive Properties
Some derivatives of this compound have been explored for their antihypertensive effects. For example, certain 9-substituted derivatives demonstrated significant antihypertensive activity, predominantly due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chiral Separation in Pharmaceutical Industry
Chiral spirocyclic compounds, including derivatives of this compound, have potential applications in the pharmaceutical industry, such as in synthesizing active pharmaceutical ingredients or as surface modifiers on silica particles (Liang et al., 2008).
Broad Pharmaceutical Applications
A review of 1,9-diazaspiro[5.5]undecanes highlights their potential use in treating a variety of conditions like obesity, pain, immune system disorders, cell signaling, cardiovascular, and psychotic disorders (Blanco‐Ania et al., 2017).
Catalyst-Free Synthesis
Research has been conducted on the efficient, catalyst-free synthesis of nitrogen-containing spiro heterocycles, showcasing advancements in chemical synthesis methodologies (Aggarwal et al., 2014).
Properties
IUPAC Name |
8-[(3-hydroxyphenyl)methyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c27-22-9-4-8-21(16-22)17-25-14-5-12-24(18-25)13-10-23(28)26(19-24)15-11-20-6-2-1-3-7-20/h1-4,6-9,16,27H,5,10-15,17-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAJDSMZKAPJZBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(C2)CCC3=CC=CC=C3)CN(C1)CC4=CC(=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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